

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1583925

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Introduction

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a versatile small molecule scaffold with potential applications in pharmaceutical and chemical research.^[1] Understanding its solubility profile is a critical first step in the development of any formulation or synthetic process. This guide provides a comprehensive overview of the predicted solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in various solvents, based on its molecular structure. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility with precision.

Molecular Structure and Properties

To understand the solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, it is essential to first examine its molecular structure.

- Chemical Formula: C₁₃H₁₉NO^[1]
- Molecular Weight: 205.3 g/mol ^[1]

The molecule can be deconstructed into three key functional components: a p-methoxyphenyl group, a cyclopentyl group, and a methylamine group. Each of these contributes to the overall

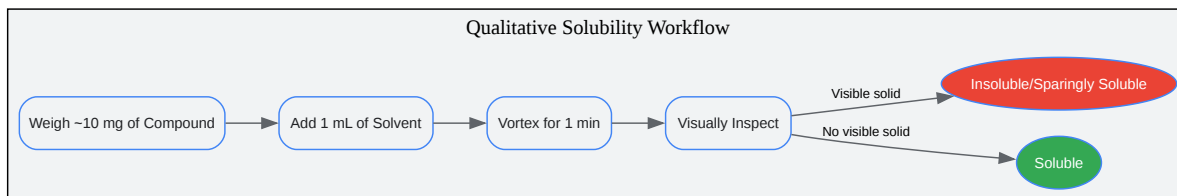
physicochemical properties of the compound.

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methanamine

p-Methoxyphenyl Group

Cyclopentyl Group

Methanamine Group



[Click to download full resolution via product page](#)

Figure 2: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. [2] Materials:

- **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methanamine**
- Chosen solvent
- Scintillation vials or other sealable containers
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge
- Syringe filters (0.45 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

- Add an excess amount of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methanamine** to a vial. The excess solid should be clearly visible.
- Add a known volume of the solvent to the vial.
- Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
- Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure saturation.

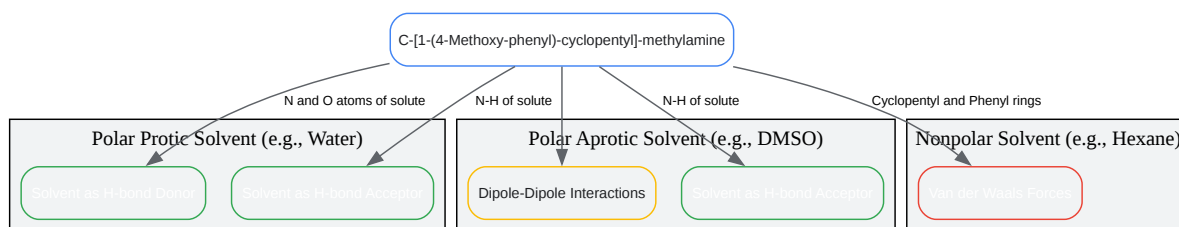
- After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
- The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Justification of Protocol Steps:

- Use of excess solid: Ensures that a saturated solution in equilibrium with the solid phase is achieved. [2]* Controlled temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility. [3]* Sufficient equilibration time: Allows the system to reach thermodynamic equilibrium.
- Filtration: Removes undissolved solid, which would otherwise lead to an overestimation of solubility.

Understanding Solute-Solvent Interactions

The solubility of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine** is governed by the intermolecular forces between the solute and the solvent molecules.



[Click to download full resolution via product page](#)

Figure 3: Solute-solvent interactions governing solubility.

- **Hydrogen Bonding:** The primary amine group (-NHCH₃) can both donate and accept hydrogen bonds. The oxygen atom of the methoxy group (-OCH₃) can also accept hydrogen bonds. This is the dominant interaction in polar protic solvents. [4]*
- **Dipole-Dipole Interactions:** The polar C-N and C-O bonds create a molecular dipole, leading to dipole-dipole interactions with polar aprotic solvents.
- **Van der Waals Forces:** The nonpolar cyclopentyl and phenyl rings interact with nonpolar solvents through weaker van der Waals forces.

Conclusion

While specific experimental data for the solubility of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine** is not readily available in the public domain, a strong predictive understanding can be derived from its molecular structure. The presence of both polar (amine, methoxy) and nonpolar (cyclopentyl, phenyl) moieties suggests a versatile solubility profile, with higher solubility expected in polar organic solvents and acidic aqueous solutions. This technical guide provides researchers with the theoretical foundation and practical methodologies to confidently and accurately determine the solubility of this compound, a crucial parameter for its successful application in research and development.

References

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Test for Amino Groups. (n.d.). BYJU'S.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. International Research Journal of Pharmacy, 3(3), 203-211.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications.
- PubChem. (n.d.). Cyclopentyl(4-methoxyphenyl)methanamine.
- PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.
- Biochemistry, Dissolution and Solubility. (2021). In StatPearls. StatPearls Publishing. Retrieved from [<https://www.ncbi.nlm.nih.gov/books/NBK54444/dissolution-and-solubility/>]([Link](#))
- **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylaniline**, 95% Purity, C₁₃H₁₉NO, 5 grams. (n.d.). AFEGAN.
- 1-(4-methoxyphenyl)-N-methylmethanamine. (n.d.). ChemBK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemhaven.org [chemhaven.org]
- To cite this document: BenchChem. [C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylaniline solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583925#c-1-4-methoxy-phenyl-cyclopentyl-methylaniline-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com